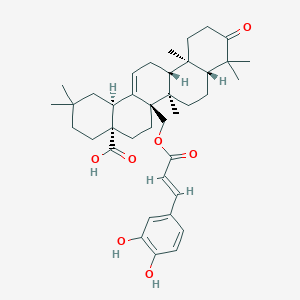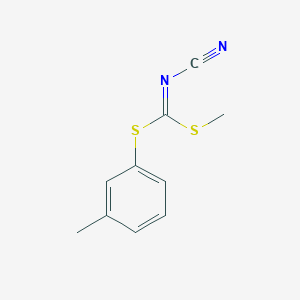
Methyl 3-methylphenyl cyanocarbonodithioimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methylphenyl cyanocarbonodithioimidate, commonly known as MTCI, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose metabolism. MTCI has been shown to have potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Mécanisme D'action
MTCI works by inhibiting the enzyme Methyl 3-methylphenyl cyanocarbonodithioimidate, which is a negative regulator of insulin signaling. By inhibiting Methyl 3-methylphenyl cyanocarbonodithioimidate, MTCI enhances insulin sensitivity and promotes glucose uptake in cells, leading to improved glucose metabolism. MTCI has also been shown to activate the enzyme AMP-activated protein kinase (AMPK), which plays a key role in regulating cellular energy metabolism.
Effets Biochimiques Et Physiologiques
MTCI has been shown to have a number of biochemical and physiological effects in animal models. These include improved glucose tolerance, increased insulin sensitivity, reduced inflammation, and increased antioxidant capacity. MTCI has also been shown to reduce body weight and fat mass in obese animals, suggesting potential applications in the treatment of obesity.
Avantages Et Limitations Des Expériences En Laboratoire
MTCI has several advantages as a research tool. It is a potent and selective inhibitor of Methyl 3-methylphenyl cyanocarbonodithioimidate, which makes it a valuable tool for studying the role of this enzyme in glucose metabolism and insulin signaling. MTCI is also relatively stable and easy to synthesize, which makes it a convenient compound for laboratory experiments.
However, there are also limitations to the use of MTCI in research. It is a toxic compound and must be handled with care. MTCI has also been shown to have off-target effects on other enzymes, which may complicate its use in some experiments.
Orientations Futures
There are several potential future directions for research on MTCI. One area of interest is the development of more potent and selective inhibitors of Methyl 3-methylphenyl cyanocarbonodithioimidate based on the structure of MTCI. Another area of interest is the study of the effects of MTCI on other metabolic pathways, such as lipid metabolism and mitochondrial function. Finally, there is potential for the development of MTCI-based therapies for the treatment of diabetes, obesity, and other metabolic disorders.
Méthodes De Synthèse
MTCI can be synthesized through a multi-step process involving the reaction of 3-methylphenyl isothiocyanate with methyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with carbon disulfide and a reducing agent such as sodium borohydride to yield MTCI.
Applications De Recherche Scientifique
MTCI has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. MTCI has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Propriétés
Numéro CAS |
152381-93-6 |
|---|---|
Nom du produit |
Methyl 3-methylphenyl cyanocarbonodithioimidate |
Formule moléculaire |
C10H10N2S2 |
Poids moléculaire |
222.3 g/mol |
Nom IUPAC |
[(3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C10H10N2S2/c1-8-4-3-5-9(6-8)14-10(13-2)12-7-11/h3-6H,1-2H3 |
Clé InChI |
WBTOGBUBDORZDO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)SC(=NC#N)SC |
SMILES canonique |
CC1=CC(=CC=C1)SC(=NC#N)SC |
Synonymes |
Methyl(3-methylphenyl)cyanocarbonimidodithioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




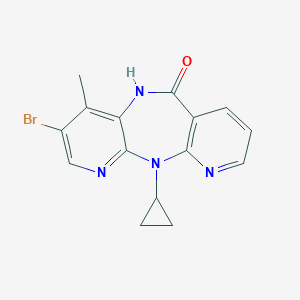

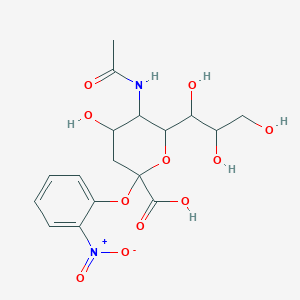

![N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide](/img/structure/B141991.png)
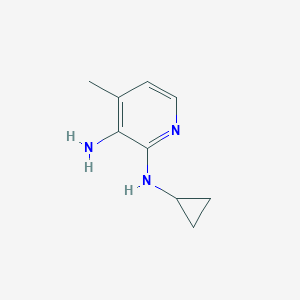

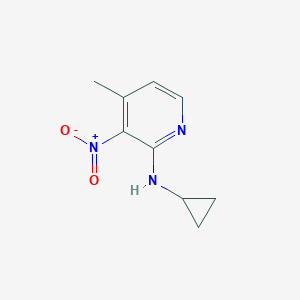
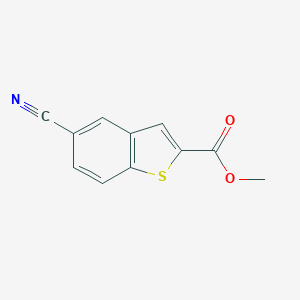
![2,7-Dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene](/img/structure/B142005.png)

![2-Isopropylimidazo[1,2-a]pyrazine](/img/structure/B142015.png)
